molecular formula C11H17NO2 B1295137 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol CAS No. 70715-17-2

2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol

Cat. No.: B1295137
CAS No.: 70715-17-2
M. Wt: 195.26 g/mol
InChI Key: OIUHSFKEXYXWSD-UHFFFAOYSA-N
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Description

2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol is an organic compound with the molecular formula C11H17NO2 It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an ethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol typically involves the reaction of 6-methyl-2-pyridine with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the pyridine ring, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[3-(6-Methylpyridin-2-yl)propoxy]acetone.

    Reduction: Formation of 2-[3-(6-Methylpiperidin-2-yl)propoxy]ethanol.

    Substitution: Formation of 2-[3-(6-Methylpyridin-2-yl)propoxy]ethyl chloride or 2-[3-(6-Methylpyridin-2-yl)propoxy]ethylamine.

Scientific Research Applications

2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(6-Methylpyridin-2-yl)propoxy]ethylamine
  • 2-[3-(6-Methylpyridin-2-yl)propoxy]acetone
  • 2-[3-(6-Methylpiperidin-2-yl)propoxy]ethanol

Uniqueness

2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol is unique due to its specific substitution pattern on the pyridine ring and the presence of both hydroxyl and ethoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(6-methylpyridin-2-yl)propoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-10-4-2-5-11(12-10)6-3-8-14-9-7-13/h2,4-5,13H,3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUHSFKEXYXWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072138
Record name 2-[3-(6-Methyl-2-pyridinyl)propoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70715-17-2
Record name 2-[3-(6-Methyl-2-pyridinyl)propoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70715-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(3-(6-methyl-2-pyridinyl)propoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070715172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[3-(6-methyl-2-pyridinyl)propoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[3-(6-Methyl-2-pyridinyl)propoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(β-Hydroxyethoxy)propyl]-6-methylpyridine
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